
Cyclopropylmethyl carbonochloridate
Overview
Description
Preparation Methods
Cyclopropylmethyl carbonochloridate can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropylmethanol with phosgene (COCl2) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition. Industrial production methods may involve similar reactions but on a larger scale with optimized conditions for higher yields.
Chemical Reactions Analysis
Cyclopropylmethyl carbonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form cyclopropylmethanol and hydrochloric acid.
Reduction: It can be reduced to cyclopropylmethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases like pyridine for substitution reactions and acidic or basic conditions for hydrolysis . Major products formed from these reactions include cyclopropylmethanol and various substituted derivatives .
Scientific Research Applications
Cyclopropylmethyl carbonochloridate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Medicine: It is explored for potential use in drug development and synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopropylmethyl carbonochloridate involves its reactivity with nucleophiles. The carbonyl carbon in the compound is electrophilic, making it susceptible to nucleophilic attack . This leads to the formation of various substituted products depending on the nucleophile involved . The molecular targets and pathways involved in its reactions are primarily related to its electrophilic nature and the nucleophilicity of the reacting species .
Comparison with Similar Compounds
Cyclopropylmethyl carbonochloridate can be compared with other carbonochloridates such as methyl carbonochloridate and ethyl carbonochloridate. While all these compounds share similar reactivity due to the presence of the carbonochloridate group, this compound is unique due to the presence of the cyclopropyl group, which imparts different steric and electronic properties. This can affect its reactivity and the types of products formed in its reactions.
Similar compounds include:
- Methyl carbonochloridate
- Ethyl carbonochloridate
- Propyl carbonochloridate
Biological Activity
Cyclopropylmethyl carbonochloridate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and associated biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Overview of this compound
This compound is characterized by a cyclopropyl group attached to a carbonochloridate moiety. This structural configuration allows it to participate in various chemical reactions, making it a valuable compound for synthetic organic chemistry and biological studies.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Nature : The carbonochloridate group acts as an electrophile, which can interact with nucleophiles in biological systems. This interaction is crucial for its reactivity and potential biological effects.
- Enzyme Interaction : The compound has been studied for its ability to inhibit specific enzymes, which can lead to therapeutic effects against various diseases, including cancer .
- Radical Formation : Cyclopropylmethyl radicals generated from the compound may participate in radical-mediated reactions, influencing enzyme mechanisms and metabolic pathways .
Anticancer Properties
Research has shown that derivatives of this compound possess significant anticancer activities. For example, aminated cyclopropylmethyl phosphonates demonstrated promising anti-pancreatic cancer properties at low micromolar concentrations. One study reported that the compound diethyl (1-(4-(benzylamino)butyl)cyclopropyl)methylphosphonate exhibited an IC50 of approximately 45 µM against pancreatic cancer cells .
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. It has shown potential in inhibiting histone deacetylases (HDACs), which are important targets in cancer therapy due to their role in regulating gene expression . The inhibition of HDACs can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Case Studies
- Study on Anticancer Activity :
- Enzyme Mechanism Exploration :
Data Summary
Compound | Activity | IC50 (µM) | Notes |
---|---|---|---|
Diethyl (1-(4-(benzylamino)butyl)cyclopropyl)methylphosphonate | Anticancer | 45 | Most potent inhibitor against pancreatic cancer cells |
Cyclopropylmethyl derivatives | HDAC Inhibition | Not specified | Potential therapeutic targets in cancer treatment |
Properties
IUPAC Name |
cyclopropylmethyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c6-5(7)8-3-4-1-2-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTUSCCYCWQYPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579532 | |
Record name | Cyclopropylmethyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57282-34-5 | |
Record name | Carbonochloridic acid, cyclopropylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57282-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropylmethyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclopropylmethyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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